(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

chiral purity enantiomeric excess procurement specification

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a single-enantiomer, Boc-protected chiral diamine building block comprising a piperidine core with an oxetan-3-ylamino substituent at the 3-position. The (S)-configuration at the piperidine 3-position, combined with the sp³-rich oxetane ring, renders this scaffold particularly valuable for structure-activity relationship (SAR) exploration in kinase inhibitor and CNS drug discovery programs.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1349702-25-5
Cat. No. B1396230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
CAS1349702-25-5
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1
InChIKeyMVRZYWPCHJFVKP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS 1349702-25-5) – Chiral Oxetane-Piperidine Building Block for Medicinal Chemistry Procurement


(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a single-enantiomer, Boc-protected chiral diamine building block comprising a piperidine core with an oxetan-3-ylamino substituent at the 3-position . The (S)-configuration at the piperidine 3-position, combined with the sp³-rich oxetane ring, renders this scaffold particularly valuable for structure-activity relationship (SAR) exploration in kinase inhibitor and CNS drug discovery programs [1]. Commercial sourcing typically provides the (S)-enantiomer at 95–97% purity, with analytical documentation supporting identity and stereochemical integrity .

Why Generic (R)-Enantiomer, Racemate, or Regioisomeric Substitution Fails for (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS 1349702-25-5)


Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1349699-81-5), the racemic mixture, or the 4-oxetanylamino regioisomer (CAS 1349718-24-6) introduces stereochemical or topological changes that alter key drug-design parameters—basicity (pKa), lipophilicity (logD), and target-binding geometry—without commensurate data supporting interchangeability . For chiral piperidine-3-amine scaffolds, the spatial orientation of the amino substituent directly influences the exit vector of the elaborated pharmacophore; therefore, an enantiomeric switch can invert selectivity or abolish potency in downstream kinase and receptor programs where stereochemistry governs target engagement [1].

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS 1349702-25-5) Versus Comparators


Chiral Purity Benchmark: (S)-Enantiomer ≥97% vs. (R)-Enantiomer 98% Purity

The (S)-enantiomer (CAS 1349702-25-5) is supplied by Bidepharm at a standardized purity of 97%, accompanied by batch-specific NMR, HPLC, and GC analytical reports . The (R)-enantiomer (CAS 1349699-81-5), available from Leyan at 98% purity, originates from a different synthetic route and supplier network, resulting in distinct impurity profiles that are not cross-validated against the (S)-series .

chiral purity enantiomeric excess procurement specification

Regioisomeric pKa Differentiation: 3-(S)-Amino vs. 4-Amino Oxetanyl-Piperidine

The predicted pKa of the (S)-3-oxetanylamino isomer is 8.06, while the 4-oxetanylamino regioisomer (CAS 1349718-24-6) has a predicted pKa of 8.15 . At physiological pH 7.4, this 0.09-unit difference shifts the ionized fraction: approximately 82% protonation for the 3-isomer versus 85% for the 4-isomer, subtly altering hydrogen-bond donor capacity and membrane permeability.

basicity pKa ionization state permeability

Oxetane-Induced Solubility Enhancement: Class-Level 3–4‑Fold Gain Over gem-Dimethyl

Systematic replacement of a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to >4000 across multiple chemical series [1]. In a seminal ALDH1A inhibitor series, incorporating an oxetane motif yielded a 3.15‑fold improvement in aqueous solubility relative to the parent non‑oxetane compound [2].

aqueous solubility oxetane bioisostere drug-like properties

Microsomal Stability Prolongation with Oxetane Incorporation: t₁/₂ >60 min vs. <10 min

In the same ALDH1A inhibitor series, the oxetane-containing analogue exhibited a microsomal half-life exceeding 60 minutes, whereas the non-oxetane precursor displayed rapid degradation (t₁/₂ = 2.7 min) [1]. This extreme difference (>22‑fold) underscores the metabolic shielding conferred by the oxetane ring against cytochrome P450-mediated oxidation.

metabolic stability microsomal half-life oxetane advantage

Lipophilicity Modulation: Oxetane Lowers logD₇.₄ by ~0.17 Units Relative to 4‑Amino Regioisomer

The ACD/LogD (pH 7.4) of the (S)-3‑oxetanylamino isomer is 0.84, while the 4‑oxetanylamino regioisomer records 0.67 . This differential reflects the extended conjugation and hydrogen-bond network accessible to the 3‑amino orientation, providing a measurable lipophilicity handle for tuning blood–brain barrier permeation.

lipophilicity logD CNS drug design physicochemical property

Evidence-Backed Application Scenarios for (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS 1349702-25-5)


Kinase Inhibitor Lead Optimization Requiring Enantioselective SAR

When a kinase program identifies a 3-aminopiperidine hinge-binder, the (S)-enantiomer (CAS 1349702-25-5) provides the correct exit-vector geometry for selective hinge interactions; switching to the (R)-enantiomer or racemate could invert or abolish target-binding as observed in BTK inhibitor optimization studies [1]. The documented ≥97% chiral purity ensures batch-to-batch consistency across iterative SAR cycles .

Improving Aqueous Solubility of a Hydrophobic Lead Series

For a lead series suffering from poor aqueous solubility (e.g., <10 µg/mL), the oxetane motif within this building block is expected to contribute a 3‑ to 4‑fold solubility increase relative to gem‑dimethyl or carbonyl analogues, as demonstrated across multiple chemotypes in the 2023 Eur J Med Chem review [2]. Incorporating this building block early in the design phase reduces the risk of solubility-driven attrition.

Enhancing Microsomal Stability via Oxetane Metabolic Shielding

Programs encountering rapid microsomal clearance (t₁/₂ <10 min) can leverage the oxetane moiety of CAS 1349702-25-5 to extend half-life beyond 60 minutes, as evidenced by the ALDH1A inhibitor oxetane series where t₁/₂ improved by >22‑fold upon oxetane incorporation [3]. This strategy accelerates lead optimization by addressing metabolic stability concurrently with potency optimization.

Fine-Tuning Basicity and Lipophilicity for CNS Penetration

When designing CNS-penetrant molecules requiring a pKa between 7 and 9 and a logD₇.₄ of 0.5–1.5, the (S)-3‑oxetanylamino isomer (pKa 8.06; logD₇.₄ 0.84) offers a favourable physicochemical profile distinct from the 4‑amino regioisomer (pKa 8.15; logD₇.₄ 0.67) . This measurable difference enables rational selection for optimal brain exposure while maintaining solubility.

Quote Request

Request a Quote for (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.